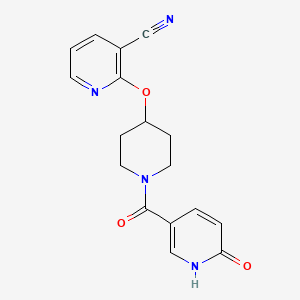
2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a nicotinonitrile core linked to a piperidine ring and a dihydropyridine moiety
作用机制
Target of Action
Similar compounds have been found to inhibit the tyrosine-protein kinase abl1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein and inhibit its function . This interaction could lead to changes in the cellular processes controlled by the target protein.
Biochemical Pathways
Given the potential target of this compound, it could affect pathways related to cell differentiation, cell division, cell adhesion, and stress response .
Result of Action
Based on the potential target of this compound, it could potentially inhibit the function of the tyrosine-protein kinase abl1, leading to changes in cellular processes such as cell differentiation, cell division, cell adhesion, and stress response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling with Piperidine: The dihydropyridine intermediate can be coupled with a piperidine derivative through nucleophilic substitution or other coupling reactions.
Attachment of the Nicotinonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, converting it to a pyridine derivative.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nicotinonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
相似化合物的比较
Similar Compounds
Nicotinonitrile Derivatives: Compounds with similar core structures but different substituents.
Dihydropyridine Derivatives: Compounds like nifedipine, which are used as calcium channel blockers.
Uniqueness
The unique combination of the dihydropyridine, piperidine, and nicotinonitrile moieties in 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-10-12-2-1-7-19-16(12)24-14-5-8-21(9-6-14)17(23)13-3-4-15(22)20-11-13/h1-4,7,11,14H,5-6,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWXUIWRQWFJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)
![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)
![4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)
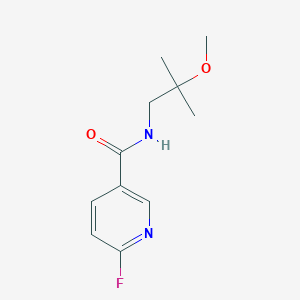
![4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2970665.png)
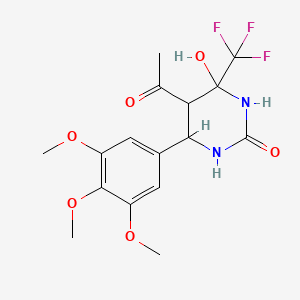
![2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid](/img/structure/B2970667.png)
![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)

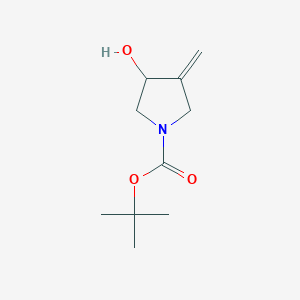
![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2970673.png)
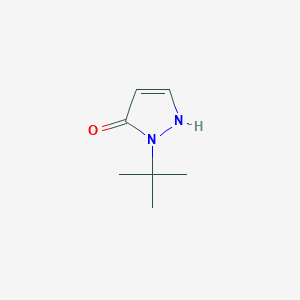
![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)
